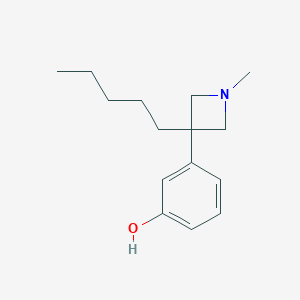
3-(1-methyl-3-pentylazetidin-3-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . It is also known by its systematic name, 3-(1-methyl-3-pentylazetidin-3-yl)phenol . This compound is characterized by the presence of a phenol group attached to a 3-azetidinyl substituent, which is further substituted with a 1-methyl-3-pentyl group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- typically involves the reaction of a phenol derivative with an azetidine derivative under specific conditions. One common method involves the alkylation of a phenol with a 3-azetidinyl halide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The azetidinyl ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and reduced azetidinyl derivatives.
Substitution: Nitrated, halogenated, and sulfonated phenolic compounds.
Applications De Recherche Scientifique
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and π-π interactions with proteins and enzymes, modulating their activity. The azetidinyl ring can interact with nucleophilic sites in biological molecules, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- can be compared with other similar compounds, such as:
Phenol, 3-(1-methyl-3-butyl-3-azetidinyl)-: Differing by the length of the alkyl chain, which can affect its physical and chemical properties.
Phenol, 3-(1-methyl-3-hexyl-3-azetidinyl)-: Another analog with a longer alkyl chain, potentially altering its biological activity and solubility.
Phenol, 3-(1-methyl-3-azetidinyl)-: Lacking the pentyl group, which may influence its reactivity and interaction with biological targets.
Phenol, 3-(1-methyl-3-pentyl-3-azetidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
19832-53-2 |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
3-(1-methyl-3-pentylazetidin-3-yl)phenol |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-9-15(11-16(2)12-15)13-7-6-8-14(17)10-13/h6-8,10,17H,3-5,9,11-12H2,1-2H3 |
Clé InChI |
BVHFQVFALHWYPP-UHFFFAOYSA-N |
SMILES |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canonique |
CCCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
19832-53-2 |
Synonymes |
m-(1-Methyl-3-pentyl-3-azetidinyl)phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















